molecular formula C6H3ClINO2 B1591275 2-Chloro-4-iodonicotinic acid CAS No. 544671-78-5

2-Chloro-4-iodonicotinic acid

Cat. No.: B1591275
CAS No.: 544671-78-5
M. Wt: 283.45 g/mol
InChI Key: XOMBFOCJXYZRSI-UHFFFAOYSA-N
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Description

2-Chloro-4-iodonicotinic acid is an organohalogen compound that belongs to the class of pyridines and derivatives. It is characterized by the presence of both chlorine and iodine atoms attached to the nicotinic acid structure. This compound is often used as a pharmaceutical intermediate and in various chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodonicotinic acid typically involves halogenation reactions. One common method is the iodination of 2-chloronicotinic acid using iodine and an oxidizing agent such as potassium iodate. The reaction is usually carried out in an acidic medium to facilitate the substitution of the hydrogen atom with an iodine atom at the 4-position of the nicotinic acid ring .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodonicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted nicotinic acid derivatives .

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 2-chloro-4-iodonicotinic acid is as a pharmaceutical intermediate . It is involved in the synthesis of various biologically active compounds. The presence of halogen atoms enhances its reactivity, facilitating further chemical modifications that are essential in drug development. For example, it can be utilized in the synthesis of compounds targeting specific biological pathways, including those involved in cancer and infectious diseases .

Synthesis of Novel Antiviral Agents

Research has demonstrated the potential of this compound in the development of novel antiviral agents . Studies have shown that derivatives of this compound can inhibit viral replication, particularly against HIV. The compound's structure allows for modifications that enhance its antiviral activity, making it a candidate for further research into effective treatments for viral infections .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various organic molecules. Its ability to participate in cross-coupling reactions, such as Suzuki and Stille reactions, allows chemists to create complex molecular architectures efficiently. This application is particularly valuable in the synthesis of agrochemicals and other fine chemicals .

Research and Development

The compound is also used extensively in research settings for studies related to cell biology and biochemistry. Its role as a research reagent facilitates investigations into cellular mechanisms and interactions, particularly those involving nicotinic receptors .

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of derivatives of this compound highlighted its efficacy against HIV strains. The derivatives exhibited significant inhibitory effects on viral replication, with effective concentrations (EC50) ranging from 44 to 99 nM, showcasing a promising selectivity index (SI) indicating low cytotoxicity to host cells .

Case Study 2: Synthesis Applications

Another research effort focused on synthesizing new compounds using this compound as a precursor. This study illustrated its utility in creating complex molecules through various coupling reactions, expanding its applicability in drug discovery and material science .

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodonicotinic acid involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-iodonicotinic acid is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical properties and reactivity. This dual halogenation makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .

Biological Activity

2-Chloro-4-iodonicotinic acid (CINA) is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of CINA, including its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

CINA is characterized by the presence of both chlorine and iodine atoms attached to the nicotinic acid structure. Its molecular formula is C6H3ClINO2C_6H_3ClINO_2, and it has a molecular weight of approximately 227.45 g/mol. The unique halogenation pattern contributes to its reactivity and biological interactions.

Synthesis

The synthesis of CINA typically involves halogenation reactions. One common method includes the iodination of 2-chloronicotinic acid using iodine in the presence of an oxidizing agent like potassium iodate, often conducted in an acidic medium to facilitate substitution at the 4-position of the nicotinic acid ring.

The biological activity of CINA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and reactivity with biomolecules, potentially leading to various therapeutic effects.

Case Studies and Research Findings

  • Antibacterial Studies : In a study evaluating a series of acylhydrazones derived from nicotinic acid, two compounds demonstrated significant antibacterial activity against resistant strains, highlighting the potential for CINA derivatives in combating bacterial infections .
  • Pharmacological Applications : CINA has been investigated for its role as a pharmaceutical intermediate in drug development. Its unique structure allows for modifications that can enhance bioactivity, making it a valuable building block in medicinal chemistry.
  • Molecular Docking Studies : Computational studies have suggested that CINA may exhibit favorable interactions with various biological targets, supporting its potential use in drug design .

Comparative Analysis

To understand the uniqueness of CINA compared to similar compounds, a comparison table is provided below:

Compound NameStructure TypeNotable Activities
This compoundPyridine derivativePotential antimicrobial activity
2-Chloro-4-iodo-nicotinic acid methyl esterEster derivativeExplored for similar biological activities
6-Iodo-pyridine-2-carboxylic acid methyl esterCarboxylic acid derivativeAntimicrobial properties

Properties

IUPAC Name

2-chloro-4-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMBFOCJXYZRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590320
Record name 2-Chloro-4-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544671-78-5
Record name 2-Chloro-4-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodonicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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